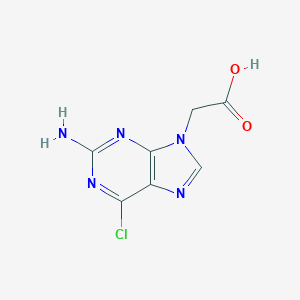

2-Amino-6-chloro-9H-purine-9-acetic acid

Description

Properties

IUPAC Name |

2-(2-amino-6-chloropurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O2/c8-5-4-6(12-7(9)11-5)13(2-10-4)1-3(14)15/h2H,1H2,(H,14,15)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZBBTTUKFVUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(=O)O)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400628 | |

| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149376-70-5 | |

| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloro-9H-purine-9-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-chloro-9H-purine-9-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Amino-6-chloro-9H-purine-9-acetic acid, a purine derivative of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, outlines plausible experimental protocols, and presents logical workflows for its synthesis and potential biological evaluation.

Core Chemical Properties

This compound is a multifaceted molecule with potential applications as a building block in the synthesis of more complex biologically active compounds. A summary of its fundamental chemical and physical properties is presented below.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | 2-(2-amino-6-chloropurin-9-yl)acetic acid[1] |

| CAS Number | 149376-70-5[1][2] |

| Synonyms | This compound |

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₅O₂[1][2] | PubChem, Sigma-Aldrich |

| Molecular Weight | 227.61 g/mol [1][2] | PubChem, Sigma-Aldrich |

| Melting Point | >300 °C[2] | Sigma-Aldrich |

| Boiling Point | 609.4 ± 65.0 °C (Predicted) | N/A |

| pKa | 3.39 ± 0.10 (Predicted)[3] | ChemicalBook |

| Solubility | Data not available. Expected to have some solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in water and lower alcohols. | Inferred |

Experimental Protocols

Proposed Synthesis Protocol: N-Alkylation of 2-Amino-6-chloropurine

A common method for the synthesis of N-9 substituted purines is the alkylation of the parent purine heterocycle. The following protocol describes a potential pathway for the synthesis of this compound from 2-amino-6-chloropurine.

Materials:

-

2-amino-6-chloropurine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Sodium hydroxide (NaOH) or other base for hydrolysis

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Alkylation:

-

To a solution of 2-amino-6-chloropurine in DMF, add a slight excess of potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add a slight molar excess of ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-amino-6-chloropurin-9-yl)acetate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a suitable solvent such as a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (e.g., 1 M) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Proposed Analytical Methods

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions. A suitable mobile phase would be a mixture of dichloromethane and methanol.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product. A reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid would be a suitable method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the synthesized compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, its structural similarity to other purine analogues suggests potential as an antiviral or anticancer agent. Purine analogues often act as antimetabolites, interfering with nucleic acid synthesis and other cellular processes.

Potential Mechanisms of Action

-

Antiviral Activity: The compound could potentially be a substrate for viral or cellular kinases, leading to its phosphorylation and subsequent incorporation into viral DNA or RNA, causing chain termination. Alternatively, it might inhibit viral polymerases or other enzymes crucial for viral replication.

-

Anticancer Activity: As a purine analogue, it could disrupt DNA and RNA synthesis in rapidly dividing cancer cells. It may also inhibit various kinases involved in cell cycle progression and signal transduction.

The diagram below illustrates a generalized workflow for investigating the potential biological activities of this compound.

Caption: Proposed Workflow for Synthesis and Biological Evaluation.

Conclusion

This compound is a purine derivative with potential for further investigation in drug discovery. This guide provides a summary of its known chemical properties and proposes logical next steps for its synthesis and biological evaluation. The provided experimental outlines can serve as a foundation for researchers to develop more detailed protocols for their specific applications. Further experimental work is required to fully characterize its physicochemical properties and to elucidate its biological activities and potential mechanisms of action.

References

Elucidation of the Molecular Structure of 2-Amino-6-chloro-9H-purine-9-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-chloro-9H-purine-9-acetic acid, a key intermediate in the synthesis of antiviral and other therapeutic agents. Due to the limited availability of public domain raw spectral data for this specific compound, this guide combines established physicochemical properties with predicted spectral characteristics and detailed, adaptable experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of purine derivatives.

Introduction

This compound (CAS No. 149376-70-5) is a substituted purine derivative of significant interest in medicinal chemistry. Its structural backbone is analogous to naturally occurring purines, making it a valuable building block for nucleoside analogues and other bioactive molecules. Purine analogues are known to possess a wide range of biological activities, including antiviral, antifungal, and antitumor properties. A thorough understanding of the molecular structure of this compound is paramount for its effective utilization in drug design and development. This guide outlines the analytical methodologies crucial for confirming its chemical identity and structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available sources and provides a foundational reference for the compound.

| Property | Value | Reference |

| IUPAC Name | 2-(2-amino-6-chloropurin-9-yl)acetic acid | [1] |

| CAS Number | 149376-70-5 | [2][3] |

| Molecular Formula | C₇H₆ClN₅O₂ | [1][2] |

| Molecular Weight | 227.61 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | >300 °C | Sigma-Aldrich |

| Solubility | Soluble in DMSO (Predicted) | N/A |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals, as summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Singlet | 1H | H-8 (purine ring) |

| ~6.5 | Singlet (broad) | 2H | -NH₂ |

| ~5.0 | Singlet | 2H | -CH₂- |

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~160 | C-2 (Purine ring) |

| ~155 | C-6 (Purine ring) |

| ~152 | C-4 (Purine ring) |

| ~140 | C-8 (Purine ring) |

| ~120 | C-5 (Purine ring) |

| ~45 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition. For this compound, electrospray ionization (ESI) in positive or negative mode would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 228.0283 |

| [M-H]⁻ | 226.0127 |

| [M+Na]⁺ | 250.0102 |

The fragmentation pattern would likely show losses of the carboxylic acid group (-COOH, 45 Da) and potentially the chloro substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 5.

Table 5: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3100 | N-H stretch (amine) |

| 3300-2500 | O-H stretch (carboxylic acid, broad) |

| 1720-1700 | C=O stretch (carboxylic acid) |

| 1650-1550 | N-H bend (amine), C=N stretch (purine ring) |

| 1600-1450 | C=C stretch (purine ring) |

| ~1100 | C-Cl stretch |

Experimental Protocols

The following are detailed, adaptable protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Set the probe temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Chromatographic Separation (Optional but Recommended):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometer Conditions (ESI):

-

Operate in both positive and negative ion modes.

-

Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the compound.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

For fragmentation data, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest.

-

FTIR Spectroscopy Protocol (ATR)

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) for a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for structure elucidation and a hypothetical signaling pathway context for purine analogues.

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Caption: A hypothetical signaling pathway illustrating the mechanism of action for a purine analogue.

Conclusion

The structural characterization of this compound is a critical step in its application for pharmaceutical research and development. This technical guide has provided a framework for its elucidation, combining known properties with predicted spectral data and detailed experimental protocols. The workflows presented offer a systematic approach to the analysis of this and related purine derivatives. While experimentally derived data remains the gold standard, this guide serves as a valuable predictive and methodological resource for scientists in the field.

References

An In-depth Technical Guide to CAS 149376-70-5 and the Associated Compound Rufinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of CAS 149376-70-5, correctly identified as 2-Amino-6-chloro-9H-purine-9-acetic acid. Additionally, this guide addresses a common point of confusion by also detailing the properties and mechanism of action of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, a compound sometimes mistakenly associated with this CAS number, which is clinically known as Rufinamide.

Section 1: this compound (CAS 149376-70-5)

This compound is a purine derivative that serves as a versatile starting material in the synthesis of various biologically active compounds. Its structure lends itself to modifications for the development of novel therapeutics, particularly in the fields of oncology and virology.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₅O₂ | [1][2] |

| Molecular Weight | 227.61 g/mol | [1][2] |

| Appearance | Yellow to orange powder | [3] |

| Melting Point | >300 °C | |

| Boiling Point (Predicted) | 609.4 ± 65.0 °C | |

| Density (Predicted) | 1.99 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.39 ± 0.10 | |

| Solubility | No data available | |

| Storage Conditions | Room temperature |

Biological Activity and Potential Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex purine analogs.[3] Purine analogs are a class of molecules that can act as antimetabolites, interfering with the synthesis of nucleic acids (DNA and RNA).[4][5] This mechanism is fundamental to their application as anticancer and antiviral agents.[4][6][7]

Derivatives synthesized from this compound are being investigated for their potential to:

-

Inhibit cancer cell growth: By acting as antimetabolites, purine analogs can disrupt the rapid proliferation of cancer cells.[8][9][10]

-

Combat viral infections: These compounds can interfere with viral replication by being incorporated into the viral genome or by inhibiting viral enzymes.[6][7][11]

The following diagram illustrates the general mechanism of action for purine analogs as antimetabolites.

Caption: General mechanism of purine analogs as antimetabolites.

Experimental Protocols

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. Given its high melting point of >300 °C, a specialized high-temperature apparatus is required.

Workflow for Synthesis of Substituted Purine Analogs:

The following diagram outlines a generalized workflow for the synthesis of substituted purine analogs using this compound as a starting material.[3][12]

Caption: Synthetic workflow for purine analog development.

Section 2: Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

Rufinamide is an anticonvulsant medication used for the treatment of seizures associated with Lennox-Gastaut syndrome. Its CAS number is 106308-44-5.

Physical and Chemical Properties

The physical and chemical properties of Rufinamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂N₄O | |

| Molecular Weight | 238.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 234-237 °C | |

| Boiling Point (Predicted) | 436.9 ± 40.0 °C | |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | |

| pKa | No data available | |

| Solubility | Insoluble in water | |

| Storage Conditions | Room temperature |

Mechanism of Action

The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels in the brain. It prolongs the inactive state of these channels, thereby limiting the repetitive firing of neurons that can lead to seizures.

The following diagram illustrates the effect of Rufinamide on neuronal sodium channels.

Caption: Mechanism of action of Rufinamide on sodium channels.

Experimental Protocols

Similar to the previous compound, specific, detailed experimental protocols for Rufinamide's property determination are proprietary. The following are general methodologies that would be applied.

Solubility Determination (Shake-Flask Method):

-

An excess amount of Rufinamide is added to a known volume of a specific solvent (e.g., water, buffers of different pH).

-

The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of Rufinamide in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound in that solvent.

Workflow for Investigating Anticonvulsant Activity:

The preclinical evaluation of a potential anticonvulsant like Rufinamide typically follows the workflow depicted below.

Caption: Preclinical workflow for anticonvulsant drug discovery.

References

- 1. This compound | C7H6ClN5O2 | CID 4192833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 149376-70-5 [smolecule.com]

- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Antirhinovirus activity of purine nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 10. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Purine Derivatives: A Technical Guide for Drug Discovery

Abstract

Purine derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities that have been harnessed for therapeutic intervention in a multitude of diseases. As privileged scaffolds, their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating critical cellular processes. This technical guide provides an in-depth exploration of the biological activities of purine derivatives, with a focus on their roles as anticancer, antiviral, and anti-inflammatory agents, as well as their function as modulators of purinergic signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.

Introduction: The Versatility of the Purine Scaffold

The purine ring system, a fusion of a pyrimidine and an imidazole ring, is a fundamental component of essential biomolecules such as DNA, RNA, ATP, and various coenzymes.[1] This inherent biological relevance makes purine analogues prime candidates for the development of therapeutic agents that can act as antimetabolites, enzyme inhibitors, or receptor modulators.[2] The synthetic tractability of the purine core allows for extensive chemical modifications at various positions, leading to the generation of large libraries of compounds with diverse pharmacological profiles.[3][4] Over the past few decades, research has unveiled the significant potential of purine derivatives in oncology, virology, inflammation, and neurology, with numerous compounds progressing into clinical use.[2][5] This guide will delve into the key areas of biological activity, presenting a consolidated resource for the scientific community.

Anticancer Activity of Purine Derivatives

Purine analogues have emerged as a significant class of anticancer agents, primarily by interfering with nucleic acid synthesis and cell cycle regulation.[2][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in DNA replication to the modulation of signaling pathways that are crucial for cancer cell proliferation and survival.[3]

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] Several purine derivatives have been identified as potent inhibitors of CDKs, inducing cell cycle arrest and apoptosis in cancer cells.[8][9] Roscovitine and olomoucine are well-known examples of purine-based CDK inhibitors.[10] The development of novel 9H-purine derivatives has led to the discovery of potent and selective CDK9 inhibitors, which are promising therapeutic targets in oncology.[8][9]

Inhibition of Other Kinases

Beyond CDKs, purine derivatives have been shown to inhibit a range of other protein kinases implicated in cancer, such as tyrosine kinases.[11][12] For instance, certain 2,6,9-trisubstituted purines have been designed as inhibitors of the Bcr-Abl oncoprotein, which is associated with chronic myeloid leukemia.[11] The purine scaffold serves as a versatile template for designing inhibitors that target the ATP-binding site of these enzymes.[11][13]

Quantitative Data: Anticancer Activity

The anticancer efficacy of purine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for a selection of purine derivatives.

| Compound Class/Name | Target/Cell Line | IC50 Value (µM) | Reference |

| Piperazine-containing purines | Huh7, HCT116, MCF7 | Potent activity reported | [1][10] |

| Trisubstituted triazole analogs | A549, IMR-32, HCT-15, THP-1 | Selective cytotoxicity reported | [1][10] |

| Bis-purine derivatives | A549, HeLa, CFPAC-1, SW620 | Broad-spectrum potential | [1][10] |

| Chalcone–xanthine hybrids | A549, HeLa, CFPAC-1, SW620 | Broad-spectrum potential | [1][10] |

| Theobromine-based scaffolds | MCF7, HepG2 | Potent activity reported | [1][10] |

| Adamantane-based scaffolds | MCF7, HepG2 | Potent activity reported | [1][10] |

| Isoxazole-based purine (35) | MCF-7 | 16.22 ± 0.71 | [1] |

| Isoxazole-based purine (35) | SK-BR-3 | 15.24 ± 2.08 | [1] |

| N-(purin-6-yl)aminoalkanoyl derivatives (1d) | COLO201 | CC50 values determined | [14] |

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Antiviral Activity of Purine Derivatives

The structural similarity of purine analogues to natural nucleosides allows them to be recognized by viral polymerases, leading to the inhibition of viral replication.[15][16] This mechanism forms the basis for the antiviral activity of many clinically important drugs.

Inhibition of Viral DNA/RNA Synthesis

Acyclic nucleoside phosphonates, such as those derived from purines and pyrimidines, have demonstrated broad-spectrum antiviral activity.[16][17] These compounds can act as chain terminators after being incorporated into the growing viral DNA or RNA strand. Acyclovir, ganciclovir, and penciclovir are prominent examples of purine derivatives used in the treatment of herpesvirus infections.[12] Virus-infected cells often have an increased demand for purine nucleotides for viral genome synthesis, making enzymes like inosine monophosphate dehydrogenase (IMPDH) sensitive targets for antiviral chemotherapy.[15]

Quantitative Data: Antiviral Activity

The antiviral activity of purine derivatives is typically expressed as the effective concentration required to inhibit viral replication by 50% (EC50).

| Compound/Derivative | Virus | EC50 Value (µg/mL) | Reference |

| Purine nucleoside with sulfonamide (Compound 5) | Tobacco Mosaic Virus (TMV) | 48.8 | [18][19] |

| Ningnanmycin (Reference) | Tobacco Mosaic Virus (TMV) | 84.7 | [18][19] |

| Ribavirin (Reference) | Tobacco Mosaic Virus (TMV) | 150.4 | [18][19] |

| Chitosan oligosaccharide (Reference) | Tobacco Mosaic Virus (TMV) | 521.3 | [18][19] |

Note: The protective and curative activities of Compound 5 against Potato Virus Y (PVY) and Cucumber Mosaic Virus (CMV) were also reported to be higher than reference compounds.[18][19]

Modulation of Purinergic Signaling

Purines, particularly adenosine and ATP, are key signaling molecules in the purinergic signaling system, which regulates a vast array of physiological processes.[20][21] Purine derivatives can act as agonists or antagonists at purinergic receptors (P1, P2X, and P2Y), offering therapeutic opportunities for various conditions.[22][23]

Adenosine Receptor (P1) Modulation

There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Selective agonists and antagonists for these receptors are being explored for treating ischemic conditions, cancer, and inflammatory diseases.[24][25] For instance, A3 adenosine receptor agonists have shown potential in cancer therapy and for their anti-inflammatory effects.[24][25]

P2 Receptor Modulation

P2 receptors are activated by nucleotides like ATP and ADP and are subdivided into ionotropic P2X and metabotropic P2Y receptors.[21] Modulators of these receptors are under investigation for various therapeutic applications, including chronic pain and inflammatory disorders.[23]

Quantitative Data: Receptor Binding Affinity

The affinity of purine derivatives for purinergic receptors is often determined by their inhibition constant (Ki).

| Compound | Receptor | Ki Value (nM) | Reference |

| IB-MECA | Human A3 Adenosine Receptor | ~1 | [24][25] |

| Cl-IB-MECA | Human A3 Adenosine Receptor | ~1 | [24][25] |

| MRS3558 | Human A3 Adenosine Receptor | 0.3 | [24][25] |

| MRS1220 | Human A3 Adenosine Receptor | 0.65 | [22] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic potential of synthesized purine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][26]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)

-

Synthesized purine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the purine derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated cells.[27]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.[3][27]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the purple formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[3][27]

Caption: A generalized workflow for determining the cytotoxicity of purine derivatives using the MTT assay.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.[7][28]

Materials:

-

Purified recombinant kinase (e.g., CDK2/cyclin A)

-

Kinase-specific substrate (e.g., Histone H1)

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the purine derivative in DMSO and perform serial dilutions in the kinase assay buffer.

-

Reaction Setup: Add the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the assay plate. Add the kinase/substrate mixture to each well and pre-incubate at room temperature for 10 minutes.

-

Initiation of Kinase Reaction: Add the ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Detection: Equilibrate the ATP detection reagent to room temperature and add it to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Signaling Pathways

Purinergic Signaling Pathway

Purinergic signaling is mediated by the release of purine nucleotides (like ATP) and nucleosides (like adenosine) into the extracellular space, where they bind to specific purinergic receptors on the cell surface.[20][29] This signaling cascade is involved in a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.[20][21]

Caption: A simplified diagram of the purinergic signaling pathway, highlighting key components.

CDK-Mediated Cell Cycle Regulation

The progression through the cell cycle is tightly controlled by the sequential activation of CDKs in complex with their regulatory cyclin subunits. Purine derivatives that inhibit CDKs can halt this progression at different checkpoints.

Caption: A diagram illustrating the role of key CDK/cyclin complexes in cell cycle progression and their inhibition by purine derivatives.

Conclusion and Future Perspectives

Purine derivatives continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their inherent biological relevance and synthetic versatility have led to the discovery of compounds with potent and selective activities against a wide range of diseases. The ongoing exploration of structure-activity relationships, coupled with advances in computational modeling and high-throughput screening, will undoubtedly expand the therapeutic landscape of purine-based drugs. Future research should focus on the development of derivatives with improved selectivity and pharmacokinetic profiles to minimize off-target effects and enhance clinical efficacy. The insights provided in this technical guide aim to support and accelerate these endeavors, ultimately contributing to the development of next-generation therapies for challenging medical conditions.

References

- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purine derivatives as competitive inhibitors of human erythrocyte membrane phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, Antiviral Activity, and Mechanisms of Purine Nucleoside Derivatives Containing a Sulfonamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 22. Recent Developments in Selective Agonists and Antagonists Acting at Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamscience.com [benthamscience.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. benchchem.com [benchchem.com]

- 28. bmglabtech.com [bmglabtech.com]

- 29. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Processes: A Technical Guide to the Therapeutic Targets of Purine Analogs

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

Purine analogs represent a cornerstone in the therapeutic arsenal against a spectrum of diseases, most notably cancers and viral infections, with growing applications in autoimmune disorders. Their efficacy is rooted in their structural mimicry of endogenous purine nucleosides, allowing them to competitively inhibit key enzymatic pathways essential for cellular proliferation and survival. This in-depth technical guide provides a comprehensive overview of the primary and secondary therapeutic targets of clinically relevant purine analogs. We delve into the molecular mechanisms of action, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for the validation of these targets. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the intricate signaling pathways and experimental workflows discussed, offering a valuable resource for researchers and drug development professionals in the field of purine analog therapeutics.

Introduction

Purine analogs are a class of antimetabolites that are structurally similar to the natural purine bases, adenine and guanine. This structural resemblance allows them to interfere with the synthesis and function of nucleic acids, ultimately leading to the disruption of cellular processes and, in many cases, apoptosis.[1] These drugs have a broad range of clinical applications, including the treatment of hematological malignancies, solid tumors, viral infections, and autoimmune diseases.[2][3]

The therapeutic efficacy of purine analogs is contingent on their intracellular conversion to their active nucleotide forms.[4] These activated analogs can then exert their effects through multiple mechanisms, including the inhibition of enzymes crucial for de novo purine biosynthesis and DNA replication, as well as their incorporation into DNA and RNA, leading to chain termination and cellular dysfunction.[1][5] This guide will explore the key molecular targets of various purine analogs and provide the technical details necessary for their investigation.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic utility of purine analogs stems from their ability to target and disrupt fundamental cellular processes. The primary targets are enzymes involved in purine metabolism and nucleic acid synthesis.

Inhibition of DNA Synthesis

A primary mechanism of action for many purine analogs is the inhibition of DNA synthesis.[6] This is achieved through the targeting of several key enzymes:

-

DNA Polymerases: The triphosphate forms of many purine analogs act as competitive inhibitors of DNA polymerases, the enzymes responsible for synthesizing new DNA strands.[7] Fludarabine, for instance, is converted to F-ara-ATP, which competes with dATP for incorporation into the growing DNA chain, thereby inhibiting DNA synthesis.[4]

-

Ribonucleotide Reductase (RNR): RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[8] Several purine analogs, including cladribine and clofarabine, are potent inhibitors of RNR.[4][8] Inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, further hampering DNA synthesis.

Disruption of Purine Metabolism

Purine analogs effectively disrupt both the de novo and salvage pathways of purine biosynthesis.

-

Adenosine Deaminase (ADA): ADA is an enzyme in the purine salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine.[9] Pentostatin is a potent and irreversible inhibitor of ADA.[10] Inhibition of ADA leads to the accumulation of deoxyadenosine and its phosphorylated metabolites, which are toxic to lymphocytes.[4]

-

De Novo Purine Synthesis: Analogs such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are converted to their respective ribonucleotides, which then inhibit multiple enzymes in the de novo purine synthesis pathway.[4] This leads to a reduction in the overall production of purine nucleotides necessary for DNA and RNA synthesis.

Antiviral Activity

In the context of viral infections, purine analogs like acyclovir and ganciclovir are selectively activated by viral kinases.[3] The activated triphosphate forms then inhibit viral DNA polymerase with a much higher affinity than for the host cell's DNA polymerase, leading to a targeted antiviral effect.[3]

Quantitative Data on Purine Analog-Target Interactions

The following tables summarize key quantitative data, including IC50 and Ki values, for various purine analogs against their primary targets. This data provides a comparative look at the potency of these compounds.

| Purine Analog | Target Enzyme/Cell Line | IC50 / Ki Value | Reference |

| Fludarabine | RPMI cells | 1.54 µM (IC50) | |

| Fludarabine | MEC-1 cell line | 239 µM (EC50) | [1][11][12] |

| Fludarabine | MEC-2 cell line | 433 µM (EC50) | [1][11][12] |

| Fludarabine (F-ara-ATP) | DNA polymerase α | 0.053 µM (Km) | [13] |

| Cladribine | U266 MM cells | ~2.43 µmol/L (IC50) | [14] |

| Cladribine | RPMI8226 MM cells | ~0.75 µmol/L (IC50) | [14] |

| Cladribine | MM1.S MM cells | ~0.18 µmol/L (IC50) | [14] |

| Pentostatin | Adenosine Deaminase | 2.5 pM (Ki) | [10] |

| Clofarabine (ClFTP) | Human Ribonucleotide Reductase | 40 nM (Ki) | [15][16] |

| Clofarabine (ClFDP) | Human Ribonucleotide Reductase | 17 nM (Ki*) | [15][16] |

Table 1: Inhibitory Concentrations of Various Purine Analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic targets of purine analogs.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

-

Compound Treatment: Add various concentrations of the purine analog to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.[4]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[4]

-

Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[4]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours.[4]

-

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[4]

Enzyme Inhibition Assays

This assay measures the activity of ADA by monitoring the conversion of adenosine to inosine.

Materials:

-

ADA Assay Buffer

-

ADA Substrate (Adenosine)

-

ADA Developer

-

ADA Positive Control

-

Inosine Standard

-

96-well UV transparent plate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a dilution series of the Inosine standard (e.g., 2–10 nmol/well).[5]

-

Sample Preparation: Prepare cell or tissue lysates in ADA Assay Buffer.

-

Reaction Setup: In a 96-well plate, set up wells for standards, samples, sample background controls, and reagent background controls.[5]

-

Reaction Initiation: Add the Reaction Mix (containing ADA substrate and developer) to the sample and control wells.[5]

-

Incubation: Pre-incubate the plate at 37°C for 5 minutes.[5]

-

Kinetic Measurement: Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at 37°C.[5]

Antiviral Assays

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[17]

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock of known titer

-

Purine analog compound at various concentrations

-

Cell culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Plating: Seed host cells to form a confluent monolayer.[18]

-

Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Mix the virus dilutions with equal volumes of the purine analog at various concentrations and incubate for 1 hour at 37°C.[10]

-

Infection: Inoculate the cell monolayers with the virus-drug mixture and incubate for 1 hour to allow for viral adsorption.[10]

-

Overlay: Remove the inoculum and add the overlay medium to each well.[10]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained viable cells.[17]

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Visualizing the Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of purine analogs.

General Mechanism of Action of Purine Analogs

References

- 1. DNA polymerase ν gene expression influences fludarabine resistance in chronic lymphocytic leukemia independently of p53 status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. atcc.org [atcc.org]

- 5. abcam.cn [abcam.cn]

- 6. assaygenie.com [assaygenie.com]

- 7. The spectrum of antiviral activities of acyclovir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 2-Amino-6-chloro-9H-purine-9-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental methodologies related to the solubility of 2-Amino-6-chloro-9H-purine-9-acetic acid, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the standardized experimental protocols for determining solubility and the synthesis pathway of the compound.

Solubility Data

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1] This protocol is adapted from standard methodologies for active pharmaceutical ingredients and purine derivatives.[1][2]

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvent systems (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Stoppered flasks or vials

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvent systems and adjust the pH if necessary. For aqueous buffers, verify the pH before and after the experiment.[1]

-

Sample Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the solvent system.[1] The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, although preliminary studies may be needed to determine the optimal equilibration time.[2]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered solution with the appropriate solvent system to a concentration within the analytical range of the chosen detection method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.[2][3]

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L. The pH of the saturated solution should also be reported for buffered systems.

Synthesis of this compound

This compound is synthesized from the starting material 2-amino-6-chloropurine. The following diagram illustrates a representative synthetic workflow.

References

Spectroscopic and Analytical Profile of 2-Amino-6-chloro-9H-purine-9-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 2-Amino-6-chloro-9H-purine-9-acetic acid (CAS No. 149376-70-5). Due to the limited availability of experimentally derived public data for this specific compound, this document presents a compilation of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy. Detailed, generalized experimental protocols for obtaining such data for purine derivatives are also provided. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a purine derivative with the following identifiers and properties:

| Property | Value | Source |

| IUPAC Name | 2-(2-Amino-6-chloro-9H-purin-9-yl)acetic acid | [1] |

| CAS Number | 149376-70-5 | [1] |

| Molecular Formula | C₇H₆ClN₅O₂ | [1][2] |

| Molecular Weight | 227.61 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | >300 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-8 (Purine ring) |

| ~5.0 | s | 2H | -CH₂- (Acetic acid) |

| ~6.5 | br s | 2H | -NH₂ |

| >10 | br s | 1H | -COOH |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~160 | C-2 (Purine ring) |

| ~155 | C-6 (Purine ring) |

| ~152 | C-4 (Purine ring) |

| ~145 | C-8 (Purine ring) |

| ~120 | C-5 (Purine ring) |

| ~45 | -CH₂- (Acetic acid) |

Predicted in DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 227.02 | [M]⁺ | Molecular ion (for ³⁵Cl isotope) |

| 229.02 | [M+2]⁺ | Isotopic peak for ³⁷Cl (approx. 32.5% intensity of M⁺) |

| 182.02 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 169.01 | [M-CH₂COOH]⁺ | Loss of the acetic acid side chain |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H stretching (amine), O-H stretching (carboxylic acid) |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (carboxylic acid) |

| 1650-1580 | Medium-Strong | N-H bending (amine), C=N and C=C stretching (purine ring) |

| ~1450 | Medium | C-H bending (aliphatic) |

| ~1200 | Medium | C-N stretching |

| ~1100 | Medium | C-O stretching |

| ~800 | Medium | C-Cl stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption

| λmax (nm) | Solvent | Notes |

| ~260-280 | Ethanol/Water | The exact maximum absorption wavelength (λmax) can be influenced by the solvent and pH. Purine derivatives typically exhibit strong absorbance in this range.[3] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable pH adjustment).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire data in both positive and negative ion modes to determine the best ionization.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added for both background and sample spectra at a resolution of 4 cm⁻¹.

-

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3]

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized analytical methodologies for this compound. While experimentally obtained data is paramount for definitive characterization, the information presented herein offers valuable guidance for researchers in planning and executing the synthesis and analysis of this and structurally related molecules. The provided workflow diagram further outlines the logical progression from synthesis to full characterization, which is a critical process in drug discovery and development.

References

The Role of Purine Analogs in Cellular Processes: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Purine analogs are a cornerstone class of antimetabolite drugs that mimic endogenous purine nucleosides, enabling them to disrupt critical cellular functions. By interfering with nucleic acid synthesis and metabolism, these compounds exhibit potent cytotoxic and immunosuppressive activities. This technical guide provides an in-depth exploration of the molecular mechanisms of purine analogs, their therapeutic applications, quantitative efficacy data, and detailed experimental protocols for their evaluation. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of their role in cellular processes.

Introduction to Purine Analogs

Purine analogs are synthetic molecules structurally similar to the natural purines, adenine and guanine, which are fundamental building blocks of DNA and RNA.[1] This structural mimicry allows them to be recognized by cellular enzymes and incorporated into metabolic pathways.[2] However, their structural differences ultimately disrupt these pathways, leading to the inhibition of cell proliferation and the induction of cell death.[3][4] This mechanism of action makes them highly effective in treating diseases characterized by rapid cell division, such as cancers, and in modulating the immune system to treat autoimmune disorders or prevent organ transplant rejection.[5][6] Prominent examples include Fludarabine, Cladribine, Mercaptopurine, and Pentostatin, each with distinct metabolic fates and target specificities.[7][8][9][10]

Core Mechanisms of Action

The therapeutic effects of purine analogs are multifaceted, stemming from their ability to interfere with several critical cellular processes simultaneously after intracellular activation, typically through phosphorylation.[11][12]

Interference with Purine Synthesis Pathways

Purine analogs disrupt both the de novo and salvage pathways of purine biosynthesis, which are essential for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis.

-

De Novo Synthesis Inhibition: The de novo pathway builds purines from simple precursors. Analogs like Mercaptopurine, once converted to their nucleotide forms (e.g., thioinosine monophosphate or TIMP), inhibit key enzymes in this pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme.[2][4] This blocks the production of inosine monophosphate (IMP), the precursor for both adenine and guanine nucleotides.[2]

-

Salvage Pathway Interference: The salvage pathway recycles purine bases from nucleic acid degradation. Analogs like Mercaptopurine compete with natural bases (hypoxanthine and guanine) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a critical enzyme in the salvage pathway.[2]

The following diagram illustrates the major purine synthesis pathways and highlights the key points of inhibition by purine analogs.

Caption: De novo and salvage pathways for purine synthesis, with inhibition points for Mercaptopurine.

Inhibition of Key Enzymes and DNA Replication

Once converted to their active triphosphate forms (e.g., F-ara-ATP from Fludarabine), purine analogs are potent inhibitors of enzymes essential for DNA synthesis and repair.[7][11]

-

DNA Polymerases: Analogs like Fludarabine triphosphate act as competitive inhibitors for DNA polymerases, which are critical for DNA replication.[7]

-

Ribonucleotide Reductase (RNR): This enzyme is essential for producing deoxyribonucleotides, the building blocks of DNA. Fludarabine and Cladribine inhibit RNR, depleting the cell of necessary precursors for DNA synthesis.[3][8]

-

DNA Ligase and Primase: Fludarabine can also inhibit DNA primase and DNA ligase I, further disrupting the processes of DNA replication and repair.[7][11]

Incorporation into Nucleic Acids and Chain Termination

The triphosphate forms of purine analogs can be mistakenly incorporated into growing DNA and RNA strands by polymerases.[2][3] This incorporation is a critical cytotoxic mechanism:

-

DNA Chain Termination: Once incorporated, the altered structure of the analog can prevent the addition of the next nucleotide, leading to the termination of DNA chain elongation.[3]

-

DNA Strand Breaks: The presence of these abnormal bases destabilizes the DNA strand, making it susceptible to breaks and activating DNA damage response pathways, which can ultimately trigger cell death.[8]

Induction of Apoptosis

The culmination of these disruptive effects is the induction of apoptosis (programmed cell death).[10] This is a key mechanism for both rapidly dividing and quiescent lymphocytes.[10][13] The accumulation of DNA strand breaks and the depletion of cellular energy pools (ATP) due to futile repair attempts trigger the intrinsic apoptotic cascade.[8] For example, Pentostatin inhibits adenosine deaminase (ADA), leading to an accumulation of deoxyadenosine triphosphate (dATP), which is toxic to lymphocytes and initiates apoptosis.[1][10][14]

The general mechanism of action for many purine analogs is summarized in the diagram below.

Caption: Generalized workflow of purine analog activation and cytotoxic effects within a target cell.

Quantitative Analysis of Purine Analog Activity

The cytotoxic potential of purine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values are critical for comparing the potency of different compounds and for guiding preclinical and clinical development. The table below summarizes representative IC50 values for various purine analogs against several human cancer cell lines.

| Purine Analog / Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 5 (Isophthalic analog) | K562 | Chronic Myelogenous Leukemia | 3.42 | [15] |

| HL-60 | Acute Promyelocytic Leukemia | 7.04 | [15] | |

| MCF-7 | Breast Adenocarcinoma | 4.91 | [15] | |

| HepG2 | Hepatocellular Carcinoma | 8.84 | [15] | |

| Compound 1 (Hybrid) | HCT116 | Colorectal Carcinoma | 22.4 | [16] |

| Compound 2 (Hybrid) | HCT116 | Colorectal Carcinoma | 0.34 | [16] |

| Purine-2,6-diamine derivative | HeLa | Cervical Cancer | 22 | [17] |

| Complex 57c T | A549 | Lung Carcinoma | 3.8 | [18] |

| HeLa | Cervical Cancer | 3.0 | [18] | |

| Complex 61c | A2780 | Ovarian Carcinoma | 1.06 | [18] |

| A549 | Lung Carcinoma | 1.82 | [18] | |

| MCF-7 | Breast Adenocarcinoma | 1.5 | [18] |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative and illustrative purposes.

Experimental Protocols

Evaluating the cellular effects of purine analogs requires robust and standardized assays. The following sections detail the methodologies for two key experiments: assessing cytotoxicity and detecting apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[20][21]

Caption: Step-by-step workflow of the MTT assay for determining drug-induced cytotoxicity.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for background control (medium only). Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[22]

-

Compound Treatment: Prepare serial dilutions of the purine analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Also include untreated (vehicle) control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[19]

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C. During this period, mitochondrial dehydrogenases of viable cells will reduce the MTT to insoluble purple formazan crystals.[19]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[19]

-

Data Analysis: Subtract the absorbance of the background control wells. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC). Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.[24][25]

Caption: Step-by-step workflow of the Annexin V/PI assay for detecting apoptosis via flow cytometry.

Detailed Methodology:

-

Cell Preparation: Induce apoptosis in cells by treating with the purine analog for a specified time. Harvest both adherent and suspension cells, collecting a total of 1-5 x 10⁵ cells per sample.[24]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes and resuspending the pellet. This removes any residual medium.[25]

-

Staining: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution.[26]

-

Incubation: Gently vortex the cells and incubate the suspension for 15 minutes at room temperature (25°C) in the dark.[24]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[24]

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Purine Analog Incorporation into DNA

Quantifying the direct incorporation of purine analogs into cellular DNA is a complex process that confirms a key mechanism of action. There is no single standard protocol; rather, it involves advanced analytical techniques. The general principle involves isolating genomic DNA from treated cells, digesting it into individual nucleosides, and then using a sensitive detection method to identify and quantify the analog.

Methodological Principles:

-

Cell Culture and Treatment: Cells are cultured and treated with the purine analog of interest for a defined period, allowing for its incorporation during DNA replication.

-

Genomic DNA Isolation: High-purity genomic DNA is extracted from the treated cells using standard commercial kits or protocols.

-

DNA Digestion: The purified DNA is enzymatically digested down to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Detection and Quantification: The resulting mixture of normal and analog-containing deoxynucleosides is analyzed.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method. The digested sample is separated by liquid chromatography, and the mass spectrometer is set to detect the specific mass-to-charge ratio of the purine analog deoxynucleoside.[27]

-

Nanopore Sequencing: Emerging techniques like Replipore sequencing can detect the presence of analogs in single DNA molecules as they pass through a nanopore, which causes a characteristic disruption in the ionic current.

-

Capillary Chromatography: This method can also be used to separate the bases from DNA hydrolysates for subsequent detection.[28]

-

Conclusion

Purine analogs remain a vital component of modern pharmacotherapy, particularly in oncology and immunology. Their efficacy is rooted in a multi-pronged mechanism that includes the inhibition of crucial metabolic enzymes, disruption of DNA synthesis and repair, and the induction of programmed cell death. A thorough understanding of these cellular and molecular processes, supported by robust quantitative assays and detailed experimental protocols, is essential for the continued development of novel analogs and the optimization of existing therapeutic regimens. The continued evolution of analytical techniques will further refine our understanding of how these powerful agents exert their effects at the most fundamental levels of cell biology.

References

- 1. minicule.com [minicule.com]

- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]

- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Oncology [pharmacology2000.com]

- 8. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bccancer.bc.ca [bccancer.bc.ca]

- 10. What is the mechanism of Pentostatin? [synapse.patsnap.com]